

5-Chloro-2-methylbenzoxazole CAS number

19219-99-9

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Compound of Interest

Compound Name: 5-Chloro-2-methylbenzoxazole

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An In-Depth Technical Guide to **5-Chloro-2-methylbenzoxazole** (CAS 19219-99-9)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylbenzoxazole, identified by CAS number 19219-99-9, is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structural framework, featuring a stable benzoxazole ring substituted with a chlorine atom and a methyl group, renders it a versatile intermediate for creating more complex, biologically active molecules.^{[1][2]} This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a foundational building block in drug discovery and materials science. We will delve into detailed, field-proven synthetic protocols, characterization workflows, and safety considerations to provide a holistic resource for laboratory professionals.

The Benzoxazole Scaffold: A Privileged Structure in Chemistry

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and biologically active molecules.^{[3][4]} Among these, the benzoxazole moiety, an aromatic structure comprising a fused benzene and oxazole ring, is particularly prominent.^{[5][6]} Benzoxazoles are considered structural isosteres of naturally occurring nucleic bases like adenine and guanine,

which may contribute to their ability to interact effectively with biological macromolecules.[5][7] This core is present in numerous compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, making it a focal point for extensive research in drug discovery.[4][8] The strategic placement of substituents on the benzoxazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological profile.

5-Chloro-2-methylbenzoxazole: Core Characteristics Chemical Identity and Physicochemical Properties

5-Chloro-2-methylbenzoxazole is a stable, crystalline solid at room temperature.[9] The presence of the electron-withdrawing chlorine atom at the 5-position and the electron-donating methyl group at the 2-position significantly influences the molecule's reactivity and electronic properties, making it a valuable and predictable synthetic intermediate.[1][2]

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=29510&t=l"]; } dot Figure 1:
2D Structure of **5-Chloro-2-methylbenzoxazole**.

The key physicochemical properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	19219-99-9	[1]
Molecular Formula	C ₈ H ₆ CINO	[1]
Molecular Weight	167.59 g/mol	[1] [10]
Appearance	White to beige crystalline solid/chunks	[1] [9]
Melting Point	54 - 58 °C (some sources cite up to 64°C)	[1] [9] [11]
Boiling Point	218 - 220 °C (lit.); 88-89 °C @ 5 mmHg	[9] [12]
Purity	≥ 98% (GC) is commercially available	[1]
Canonical SMILES	CC1=NC2=C(O1)C=C(C=C2)Cl	[10] [11]
InChIKey	HJCIGAUHTJBHQ-UHFFFAOYSA-N	[10] [11]

Spectroscopic Profile

Characterization of **5-Chloro-2-methylbenzoxazole** relies on standard spectroscopic techniques. While experimental data can vary slightly based on solvent and instrument, the expected profile is as follows:

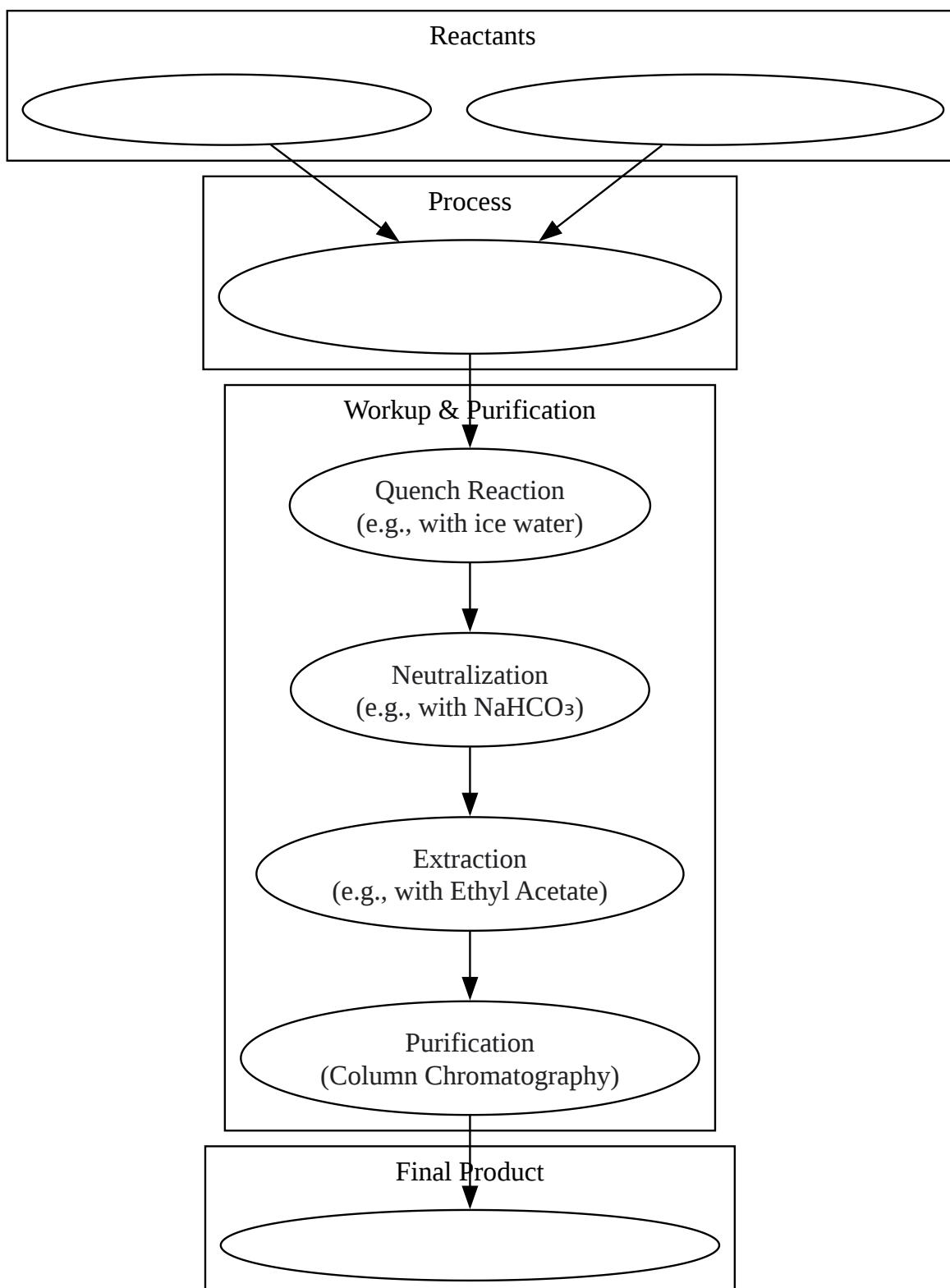
Technique	Expected Observations
¹ H NMR	A singlet for the methyl (CH_3) protons around δ 2.6 ppm. Three aromatic protons in the δ 7.2-7.8 ppm range, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³ C NMR	A signal for the methyl carbon around δ 14-15 ppm. A quaternary carbon signal for C2 of the oxazole ring around δ 163-165 ppm. Multiple signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the fused benzene ring.
Mass Spec (MS)	The molecular ion peak (M^+) will appear at $m/z \approx 167$, with a characteristic ($\text{M}+2$) peak at $m/z \approx 169$ in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
Infrared (IR)	Characteristic peaks for C=N stretching (approx. 1650 cm^{-1}), C-O-C stretching (approx. 1240 cm^{-1}), and C-Cl stretching (approx. 750 - 800 cm^{-1}).

Synthesis and Purification

The most common and efficient synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclization.^{[6][13]} For **5-Chloro-2-methylbenzoxazole**, the logical precursors are 2-amino-4-chlorophenol and an acetylating agent.^[13]

Synthetic Workflow

The overall process involves the formation of an amide intermediate followed by an acid-catalyzed intramolecular cyclodehydration to yield the final benzoxazole ring. Polyphosphoric acid (PPA) is an excellent choice for this transformation as it serves as both the acidic catalyst and a powerful dehydrating agent.^[13]

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Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for benzoxazole synthesis.[\[12\]](#)[\[13\]](#)

Materials:

- 2-Amino-4-chlorophenol
- Polyphosphoric Acid (PPA)
- Glacial Acetic Acid
- Ice
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel (for chromatography)
- Hexanes/Ethyl Acetate solvent system

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chlorophenol (1.0 eq) and polyphosphoric acid (approx. 10 times the weight of the aminophenol).
 - Causality: PPA serves as the solvent, catalyst, and dehydrating agent, driving the reaction to completion at elevated temperatures.
- Reagent Addition: Slowly add glacial acetic acid (1.1 eq) to the mixture while stirring.

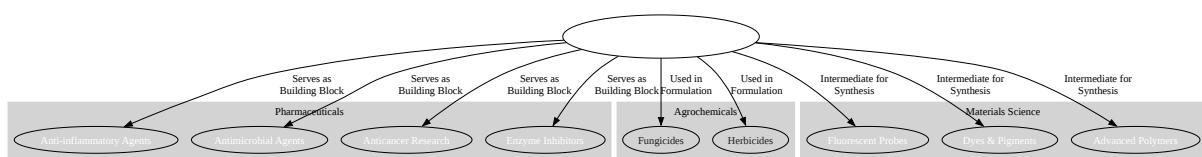
- Heating: Heat the reaction mixture to 140-150°C and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Causality: High temperature is required to overcome the activation energy for the cyclodehydration step.
- Quenching: After completion, cool the reaction mixture to approximately 80°C and carefully pour it onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
 - Causality: Pouring the hot, viscous PPA mixture onto ice is a standard and effective way to break down the polymer and make the product accessible for extraction.
- Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of NaHCO₃ until the effervescence ceases and the pH is ~7-8.
 - Causality: Neutralization is critical to ensure the product is in its neutral form for efficient extraction into an organic solvent and to remove acidic impurities.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[\[13\]](#)
 - Causality: Ethyl acetate is a moderately polar solvent that effectively dissolves the benzoxazole product while being immiscible with water.
- Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL) to remove residual water, and dry over anhydrous Na₂SO₄.
- Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude solid product.
- Purification: Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient as the eluent.
 - Causality: Chromatography separates the desired product from unreacted starting materials and any side products based on polarity differences.

- Final Product: Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield **5-Chloro-2-methylbenzoxazole** as a crystalline solid. Confirm identity and purity using NMR and MS analysis.

Applications in Synthesis and Drug Discovery

5-Chloro-2-methylbenzoxazole is not typically an end-product but rather a crucial starting material or intermediate.^[1] Its utility stems from the stable benzoxazole core and the reactive sites that allow for further molecular elaboration.

- Pharmaceutical Intermediate: It serves as a key building block in the synthesis of more complex molecules with potential therapeutic value, particularly in the development of anti-inflammatory and antimicrobial agents.^{[1][14]} The benzoxazole scaffold is a known pharmacophore, and this specific intermediate provides a reliable entry point for its incorporation.
- Agrochemicals: The compound and its derivatives are used in formulating pesticides, fungicides, and herbicides, contributing to crop protection.^{[1][14]}
- Materials Science: Due to its aromatic, heterocyclic structure, it has applications in the synthesis of dyes, pigments, and fluorescent materials.^[1] Its ability to absorb and emit light makes it valuable for developing optical devices.^[1]



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Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **5-Chloro-2-methylbenzoxazole** is essential. The following information is derived from its Material Safety Data Sheet (MSDS).[\[9\]](#)

- Hazards: Causes eye, skin, and respiratory tract irritation.[\[9\]](#) May be harmful if swallowed.[\[9\]](#)
It is also noted to be light-sensitive.[\[9\]](#)
- Personal Protective Equipment (PPE):
 - Eyes: Wear appropriate chemical safety goggles.[\[9\]](#)
 - Skin: Wear compatible protective gloves and clothing to prevent skin exposure.[\[9\]](#)
 - Respiratory: Use in a well-ventilated area or with a fume hood to keep airborne concentrations low.[\[9\]](#)
- Handling: Wash hands thoroughly after handling. Avoid generating dust. Keep the container tightly closed when not in use.[\[9\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. The container should be tightly closed and protected from light.[\[9\]](#)
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.[\[9\]](#)
 - Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[\[9\]](#)
 - Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[\[9\]](#)
 - Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[\[9\]](#)

Conclusion

5-Chloro-2-methylbenzoxazole is a compound of high strategic value for chemists in both academic and industrial settings. Its straightforward synthesis, combined with the proven biological relevance of the benzoxazole scaffold, establishes it as a cornerstone intermediate. The unique electronic properties imparted by its substituents provide a reliable platform for the rational design and development of novel pharmaceuticals, agrochemicals, and functional materials. This guide has provided the essential technical knowledge, from synthesis to safe handling, to empower researchers to effectively utilize this versatile chemical in their work.

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